N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity
N-phenethyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the triazole ring and subsequent substitution reactions to introduce the phenethyl and thioacetamide groups.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown that it inhibits the growth of various cancer cell lines. The compound's mechanism appears to involve:
- Inhibition of Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis; inhibition leads to reduced proliferation of cancer cells. The IC50 values for TS inhibition have been reported in the range of 1.95–4.24 µM, which is notably lower than standard chemotherapeutics like Pemetrexed (IC50 = 7.26 µM) .
- Cell Line Testing : The compound has shown effectiveness against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and others with GI50 values indicating potent antiproliferative effects.
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
NCI-H460 | 8.55 |
SF-268 | 12.50 |
Antimicrobial Activity
This compound also demonstrates promising antimicrobial properties against various pathogens:
- Inhibition against Bacteria : The compound has shown significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Triazole Ring : Known for its ability to form hydrogen bonds with target proteins, enhancing binding affinity.
- Thioamide Group : This moiety may contribute to the overall stability and bioactivity by participating in thiol-disulfide exchange reactions.
Case Studies and Research Findings
Several studies have focused on evaluating the biological efficacy of triazole derivatives similar to N-phenethyl compound:
- Study on Triazole Derivatives : A study highlighted that various 1,2,3-triazole tethered compounds exhibited both antiproliferative and antimicrobial potential comparable to established drugs .
- Molecular Docking Studies : Computational studies have supported these findings by demonstrating favorable binding interactions between the compound and target enzymes involved in cancer progression and microbial resistance.
Properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-15-7-9-17(10-8-15)27-20-19(25-26-27)21(24-14-23-20)29-13-18(28)22-12-11-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDSKRJMYNRUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.